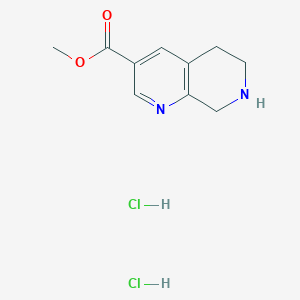

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

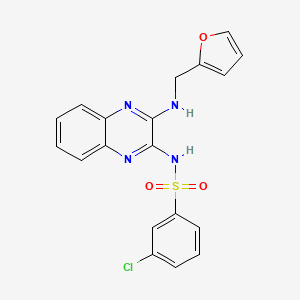

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate dihydrochloride is a useful research compound. Its molecular formula is C10H14Cl2N2O2 and its molecular weight is 265.13. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

A study by Bouzard et al. (1992) synthesized a series of fluoronaphthyridines, including derivatives similar to Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate dihydrochloride, to test their antibacterial activities. The research found that certain derivatives, particularly those with specific cycloalkylamino groups, significantly improved in vitro and in vivo antibacterial activities, suggesting potential as therapeutic agents against bacterial infections (Bouzard, D. et al., 1992).

Regioselective Tandem Synthesis

Verma et al. (2013) reported an efficient silver-catalyzed method for the regioselective tandem synthesis of highly functionalized 1,2-dihydrobenzo[1,6]naphthyridines, a category that includes this compound. This method enables the synthesis of naphthyridines and thienopyridines through a three-component reaction, demonstrating the compound's utility in complex organic syntheses (Verma, A. et al., 2013).

Tachykinin NK(1) Receptor Antagonists

Research by Natsugari et al. (1999) explored axially chiral 1,7-naphthyridine-6-carboxamide derivatives for their potential as orally active tachykinin NK(1) receptor antagonists. These compounds, closely related to this compound, showed excellent antagonistic activities and effects on bladder functions, indicating their promise for treating bladder function disorders (Natsugari, H. et al., 1999).

Neuroprotective Properties

A study by de los Ríos et al. (2010) synthesized 1,8-naphthyridine derivatives and evaluated their inhibitory activity on cholinesterases and neuroprotective profile. These compounds, including structures similar to this compound, showed significant neuroprotective effects in various cellular and tissue models, highlighting their potential for Alzheimer's disease treatment (de los Ríos, C. et al., 2010).

Inhibition of Protein Tyrosine Kinases

Thompson et al. (2000) developed 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60c-src, a protein tyrosine kinase involved in cancer progression. These inhibitors, related to this compound, displayed selectivity and potency, underscoring their relevance in cancer research (Thompson, A. M. et al., 2000).

Properties

IUPAC Name |

methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.2ClH/c1-14-10(13)8-4-7-2-3-11-6-9(7)12-5-8;;/h4-5,11H,2-3,6H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFPEZOBUWMJEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CNCC2)N=C1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-((4-fluorophenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2846284.png)

![N-(3-CHLOROPHENYL)-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}ACETAMIDE](/img/structure/B2846288.png)

![1-methyl-N-[(phenylcarbamothioyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2846289.png)

![5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2846291.png)

![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2846292.png)

![N-(2,5-dimethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-5-nitropyridine](/img/structure/B2846301.png)

![5-cyclopropyl-N,N-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-sulfonamide](/img/structure/B2846303.png)

![2-(4-chloro-3-methylphenoxy)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2846304.png)